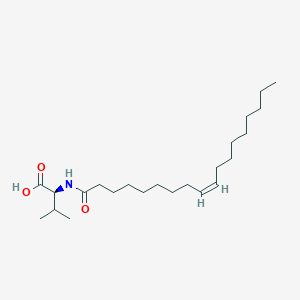

N-Oleoyl Valine

Description

Properties

IUPAC Name |

(2S)-3-methyl-2-[[(Z)-octadec-9-enoyl]amino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H43NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(25)24-22(20(2)3)23(26)27/h11-12,20,22H,4-10,13-19H2,1-3H3,(H,24,25)(H,26,27)/b12-11-/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQPUGFHAACUMH-GJCOWUBNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(C(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](C(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H43NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Endogenous N-Oleoyl Valine: A Technical Guide to its Core Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleoyl Valine is an endogenous N-acyl amino acid, a class of lipid signaling molecules gaining increasing attention for their diverse physiological roles. Structurally, it consists of oleic acid, an omega-9 monounsaturated fatty acid, linked to the amino acid valine via an amide bond. This lipoamino acid has been identified as a modulator of key biological processes, primarily acting as an antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel and influencing mitochondrial bioenergetics. This technical guide provides a comprehensive overview of the endogenous function of this compound, detailing its mechanism of action, relevant signaling pathways, and the experimental protocols used for its characterization.

Core Functions and Mechanism of Action

The primary identified endogenous function of this compound is the modulation of thermosensation and cellular signaling through its interaction with the TRPV3 ion channel. Additionally, as an N-acyl amide, it is implicated in the regulation of mitochondrial activity.

Antagonism of TRPV3 Receptor

This compound acts as an antagonist of the TRPV3 receptor, a non-selective cation channel predominantly expressed in keratinocytes and sensory neurons.[1] TRPV3 is a key player in thermosensation, responding to warm and noxious heat stimuli. By inhibiting TRPV3, this compound can modulate downstream signaling pathways involved in pain perception, inflammation, and skin barrier homeostasis. The levels of this compound have been observed to increase in mice during prolonged cold exposure, suggesting a role in the adaptive response to cold.[1] Furthermore, its concentration is elevated in lung tissue during acute lung injury, indicating a potential role in inflammatory processes.[1]

Mitochondrial Uncoupling

N-acyl amines, the broader class of molecules to which this compound belongs, have been shown to promote mitochondrial uncoupling.[1] This process dissipates the proton gradient across the inner mitochondrial membrane, leading to an increase in oxygen consumption without a corresponding increase in ATP synthesis, thereby generating heat. This function aligns with the observation of increased this compound levels during cold exposure, suggesting a potential contribution to non-shivering thermogenesis.

Quantitative Data

| Parameter | Organism/System | Effect/Observation | Reference |

| TRPV3 Receptor Activity | Antagonist | [1] | |

| Endogenous Levels | Mice (Cold Exposure) | Increased | |

| Endogenous Levels | Mice (Acute Lung Injury) | Increased in lung tissue | |

| Mitochondrial Function | General N-acyl amines | Promotes mitochondrial uncoupling |

Signaling Pathways

The signaling pathway affected by this compound primarily involves the modulation of the TRPV3 channel. As an antagonist, this compound is expected to inhibit the downstream signaling cascades initiated by TRPV3 activation.

TRPV3 Signaling Pathway

Activation of the TRPV3 channel leads to an influx of cations, primarily Ca2+, into the cell. This increase in intracellular calcium can trigger a variety of downstream signaling events. In keratinocytes, TRPV3 activation has been shown to stimulate the release of signaling molecules and activate pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway, which in turn can influence cell proliferation and differentiation. By antagonizing TRPV3, this compound would dampen these calcium-dependent signaling cascades.

Caption: Simplified TRPV3 signaling pathway and the inhibitory action of this compound.

Biosynthesis and Degradation

The precise enzymatic pathways for the biosynthesis and degradation of this compound have not been fully elucidated. However, based on the metabolism of other N-acyl amino acids, a general pathway can be proposed.

Biosynthesis

The synthesis of this compound likely involves the enzymatic condensation of oleic acid (or its activated form, oleoyl-CoA) and the amino acid valine. This reaction is catalyzed by an N-acyltransferase. Several enzymes have been implicated in the synthesis of other N-acyl amino acids, and it is plausible that a member of this enzyme family is responsible for this compound formation.

Caption: Proposed biosynthetic pathway of this compound.

Degradation

The primary enzyme responsible for the degradation of many N-acyl amides is Fatty Acid Amide Hydrolase (FAAH). It is highly probable that FAAH also catalyzes the hydrolysis of this compound, breaking the amide bond to release oleic acid and valine.

Caption: Proposed degradation pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the study of this compound are crucial for reproducible research. Below are generalized methodologies for key experiments.

TRPV3 Antagonism Assay (Calcium Imaging)

This protocol describes a method to assess the antagonistic activity of this compound on TRPV3 channels expressed in a heterologous system using a calcium-sensitive fluorescent dye.

1. Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T cells) in appropriate media.

-

Transiently transfect the cells with a plasmid encoding the human or mouse TRPV3 channel using a suitable transfection reagent.

-

Plate the transfected cells onto 96-well black-walled, clear-bottom plates and allow them to adhere and express the channel for 24-48 hours.

2. Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Remove the culture medium from the cells and wash once with the salt solution.

-

Add the dye-loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.

3. Compound Application and Measurement:

-

Wash the cells to remove excess dye.

-

Add the salt solution containing various concentrations of this compound (or vehicle control) to the wells and incubate for a predetermined time.

-

Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.

-

Establish a baseline fluorescence reading.

-

Inject a known TRPV3 agonist (e.g., 2-APB or carvacrol) to stimulate the channels.

-

Record the change in fluorescence intensity over time.

4. Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

Normalize the response to the vehicle control.

-

Plot the normalized response against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for a calcium imaging-based TRPV3 antagonism assay.

Measurement of Mitochondrial Respiration (Seahorse Assay)

This protocol outlines the use of extracellular flux analysis to measure the effect of this compound on mitochondrial respiration and determine its potential as a mitochondrial uncoupler.

1. Cell Culture:

-

Plate a suitable cell type (e.g., C2C12 myoblasts or primary adipocytes) in a Seahorse XF cell culture microplate and allow them to adhere and reach the desired confluency.

2. Assay Preparation:

-

Hydrate the Seahorse XF sensor cartridge with calibrant overnight at 37°C in a non-CO2 incubator.

-

Prepare the assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).

-

Prepare stock solutions of this compound and other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A).

3. Compound Loading and Assay Execution:

-

Replace the cell culture medium with the assay medium and incubate the plate at 37°C in a non-CO2 incubator for 1 hour.

-

Load the sensor cartridge with the compounds to be injected into the wells during the assay. A typical injection strategy to assess uncoupling would be:

-

Port A: this compound or vehicle

-

Port B: Oligomycin (to inhibit ATP synthase)

-

Port C: FCCP (a classical uncoupler, to measure maximal respiration)

-

Port D: Rotenone/Antimycin A (to inhibit Complex I and III, respectively, and measure non-mitochondrial respiration)

-

-

Calibrate the Seahorse XF Analyzer and place the cell culture plate into the instrument.

-

Run the assay, which will measure the oxygen consumption rate (OCR) in real-time before and after each compound injection.

4. Data Analysis:

-

Normalize the OCR data to cell number or protein content.

-

An increase in OCR after the injection of this compound, that is not further increased by the subsequent addition of FCCP (or where the FCCP-induced respiration is blunted), would be indicative of a mitochondrial uncoupling effect.

Caption: General workflow for assessing mitochondrial uncoupling using a Seahorse XF Analyzer.

Conclusion

This compound is an emerging endogenous lipid mediator with a defined role as a TRPV3 antagonist and a potential function in mitochondrial bioenergetics. Its increased levels during cold exposure point towards a role in thermoregulation. While the full quantitative characterization of its activity and the specific enzymatic pathways for its metabolism are still under investigation, the available information provides a solid foundation for further research. The experimental protocols outlined in this guide offer a starting point for researchers aiming to elucidate the detailed functions of this and other N-acyl amino acids. Further studies are warranted to fully understand the therapeutic potential of modulating this compound signaling in conditions such as chronic pain, inflammatory skin diseases, and metabolic disorders.

References

N-Oleoyl Valine: A Comprehensive Technical Guide on its Discovery, Isolation, and Biological Role

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oleoyl Valine is an endogenous N-acyl amino acid that has garnered significant interest within the scientific community for its role as a modulator of the transient receptor potential vanilloid type 3 (TRPV3) channel. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols, comprehensive data summaries, and visualizations of its associated signaling pathways to support further research and drug development efforts in areas such as thermoregulation, pain management, and dermatology.

Introduction

The discovery of endogenous signaling lipids has opened new avenues for understanding complex biological processes. Among these, the N-acyl amino acids (NAAAs) have emerged as a diverse class of molecules with a range of physiological functions. This compound, a conjugate of oleic acid and the branched-chain amino acid L-valine, is a notable member of this family. Its identification has been facilitated by advancements in targeted lipidomics, which have enabled the detection and quantification of low-abundance lipids in various biological tissues.[1][2][3]

This guide will delve into the scientific journey of this compound, from its initial identification to the elucidation of its biological activity as a TRPV3 antagonist.

Discovery and Isolation

The discovery of this compound is rooted in the broader exploration of the endocannabinoidome and related N-acyl amides.[2] While a singular, seminal paper detailing its initial isolation has not been identified, its presence in mammalian tissues was confirmed through targeted lipidomics approaches. These studies have revealed that this compound is present in various tissues, with its levels being dynamically regulated in response to physiological stimuli such as cold exposure and acute lung injury.[4]

Isolation from Biological Tissues: A General Protocol

The isolation of this compound from biological matrices typically follows established lipid extraction protocols. The following is a generalized workflow adaptable for tissues such as skin, lung, or brain.

Experimental Workflow for Isolation of this compound

A generalized workflow for the isolation of this compound from biological tissues.

Detailed Protocol:

-

Tissue Homogenization: Homogenize the tissue sample in a suitable solvent, such as methanol, to disrupt cell membranes and release intracellular lipids.

-

Lipid Extraction: Perform a liquid-liquid extraction using a standard method like the Folch or Bligh-Dyer procedure. This typically involves the addition of chloroform and water to the homogenate to create a biphasic system.

-

Phase Separation: Centrifuge the mixture to facilitate the separation of the aqueous and organic layers. The lipids, including this compound, will partition into the lower organic phase.

-

Collection of Organic Phase: Carefully collect the organic layer containing the lipid extract.

-

Solvent Evaporation: Dry the collected organic phase under a stream of inert gas, such as nitrogen, to remove the solvent.

-

Chromatographic Purification: Further purify the lipid extract using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) to isolate this compound from other lipid species.

-

Analysis: Identify and quantify this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Physicochemical and Spectroscopic Data

The accurate characterization of this compound is crucial for its use as a research tool and in drug development. The following tables summarize its key physicochemical and predicted spectroscopic properties.

Table 1: Physicochemical Properties of N-Oleoyl-L-Valine

| Property | Value | Source |

| Molecular Formula | C₂₃H₄₃NO₃ | PubChem |

| Molecular Weight | 381.6 g/mol | PubChem |

| CAS Number | 60374-41-6 | PubChem |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO | Commercial Suppliers |

Table 2: Predicted Spectroscopic Data for N-Oleoyl-L-Valine

| Technique | Predicted Data |

| ¹H-NMR | Chemical shifts expected for protons of the oleoyl chain (olefinic protons ~5.3 ppm), the valine backbone, and the amide proton. |

| ¹³C-NMR | Resonances corresponding to the carbonyl carbon of the amide and carboxylic acid, olefinic carbons of the oleoyl chain, and carbons of the valine moiety. |

| Mass Spectrometry | Expected molecular ion peak [M+H]⁺ at m/z 382.3. Fragmentation would likely involve cleavage of the amide bond. |

| Infrared (IR) | Characteristic absorption bands for N-H stretching, C=O stretching (amide and carboxylic acid), and C=C stretching. |

Experimental Protocols

Chemical Synthesis of N-Oleoyl-L-Valine

The synthesis of N-Oleoyl-L-Valine can be achieved through the acylation of L-valine with oleoyl chloride, a method based on the Schotten-Baumann reaction.

Experimental Workflow for the Synthesis of N-Oleoyl-L-Valine

References

N-Oleoyl Valine: An Endogenous Lipid Signaling Molecule

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl amino acids (NAAAs) are an emerging class of endogenous lipid signaling molecules with diverse physiological roles. This technical guide focuses on N-Oleoyl Valine, a specific NAAA identified as an antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. This document provides a comprehensive overview of the current understanding of this compound, including its synthesis, metabolism, and signaling pathways. Detailed experimental protocols for key assays and a summary of available quantitative data, including inferences from closely related molecules, are presented to facilitate further research and drug development efforts targeting this lipid mediator.

Introduction

N-acyl amino acids are biologically active lipids formed by the amide linkage of a fatty acid to an amino acid.[1][2] This class of molecules, including this compound, is increasingly recognized for its role in various physiological and pathophysiological processes. This compound has been identified as an endogenous antagonist of the TRPV3 receptor, a thermosensitive ion channel implicated in thermoregulation, skin barrier function, and pain sensation.[1][3] Furthermore, its levels are known to increase in response to stimuli such as cold exposure and acute lung injury, suggesting a role in adaptive physiological responses.[3] N-acyl amines, the broader class to which this compound belongs, are also known to promote mitochondrial uncoupling. This guide aims to provide a detailed technical resource on this compound, summarizing the current knowledge and providing practical experimental guidance for researchers in the field.

Biosynthesis and Metabolism

The biosynthesis of this compound, like other NAAAs, is thought to occur through the enzymatic conjugation of oleic acid (or its activated form, oleoyl-CoA) and the amino acid L-valine. While the specific enzymes responsible for this compound synthesis have not been definitively identified, N-acyl transferases are the likely candidates.

The degradation of NAAAs is primarily carried out by Fatty Acid Amide Hydrolase (FAAH), an enzyme also responsible for the breakdown of other bioactive lipid amides like anandamide. FAAH hydrolyzes the amide bond of this compound, releasing oleic acid and valine.

Signaling Pathways

The primary signaling mechanism of this compound identified to date is its antagonism of the TRPV3 ion channel. TRPV3 is a non-selective cation channel predominantly expressed in keratinocytes and sensory neurons. Its activation by heat or chemical agonists leads to an influx of cations, primarily Ca2+, resulting in cellular depolarization and downstream signaling events. As an antagonist, this compound is presumed to bind to the TRPV3 channel and prevent its opening, thereby inhibiting these downstream effects.

Quantitative Data

Direct quantitative data for this compound is currently limited in the scientific literature. The following tables summarize the available information and include data from closely related N-acyl amino acids to provide context and guide future research.

Table 1: Receptor Binding and Activity

| Compound | Target | Assay Type | Value | Reference |

| This compound | TRPV3 | Functional | Antagonist | |

| Dyclonine | TRPV3 | Whole-cell patch clamp | IC50 = 3.2 ± 0.24 µM | |

| Echinacoside | TRPV3 | Whole-cell patch clamp | IC50 = 21.94 ± 1.28 µM |

Note: IC50 values for known TRPV3 antagonists are provided for context, as a specific Ki or IC50 for this compound has not been published.

Table 2: Endogenous Tissue Concentrations

| Compound | Tissue | Species | Concentration | Reference |

| This compound | Lung | Mouse | Increased in acute lung injury | |

| N-Oleoyl glycine | Brain | Mouse | ~10-20 pmol/g | |

| N-Oleoyl glycine | Plasma | Mouse | ~5-10 pmol/mL | |

| N-Oleoyl alanine | Brain | Mouse | ~2-5 pmol/g | |

| N-Oleoyl alanine | Plasma | Mouse | ~1-3 pmol/mL |

Note: Concentrations for N-oleoyl glycine and alanine are provided as estimates for the potential range of this compound.

Table 3: Effects on Cellular Processes

| Compound | Cellular Process | Cell Type | Effect | Quantitative Data | Reference |

| N-acyl amines | Mitochondrial Respiration | Various | Uncoupling | N-oleoyl-leucine has comparable potency to oleic acid. | |

| N-Oleoylethanolamine | Cytokine Production | HUVECs | Inhibition of TNF-α induced IL-6 and IL-8 | Dose-dependent reduction | |

| Valine | Inflammatory Response | Caco-2 cells | No significant effect on LPS-induced IL-8 production | - |

Note: Data from structurally or functionally related molecules are presented due to the lack of direct quantitative data for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Synthesis of N-Oleoyl-L-Valine

This protocol is a general method for the N-acylation of an amino acid using an acyl chloride, adapted for the synthesis of this compound.

Materials:

-

L-Valine

-

Oleoyl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolution of L-Valine: Dissolve L-Valine (1 equivalent) in a 1 M NaOH solution and cool the mixture to 0°C in an ice bath with stirring.

-

Acylation: Slowly add a solution of oleoyl chloride (1 equivalent) in DCM to the cooled amino acid solution.

-

pH Adjustment: During the addition of oleoyl chloride, maintain the pH of the aqueous layer between 9 and 10 by the dropwise addition of 2 M NaOH.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, separate the organic and aqueous layers.

-

Acidification: Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1 M HCl.

-

Extraction: Extract the acidified aqueous layer with DCM (3 x volume).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

TRPV3 Competitive Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the TRPV3 receptor.

Materials:

-

Cell membranes prepared from a cell line overexpressing human or rodent TRPV3.

-

A suitable radioligand for TRPV3 (e.g., a custom tritiated antagonist).

-

This compound (unlabeled competitor).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes expressing TRPV3 and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Incubation: Add the TRPV3-containing cell membranes to initiate the binding reaction. Incubate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Termination of Binding: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound is an intriguing endogenous lipid signaling molecule with a defined role as a TRPV3 antagonist. Its regulation in response to physiological stressors suggests its importance in homeostatic and protective mechanisms. While significant progress has been made in understanding the broader class of N-acyl amino acids, further research is required to fully elucidate the specific biological functions, quantitative signaling parameters, and therapeutic potential of this compound. The information and protocols provided in this technical guide serve as a valuable resource to stimulate and support these future investigations.

References

The Putative Mechanism of N-Oleoyl Valine on TRPV3 Channels: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental evidence detailing the mechanism of action of N-Oleoyl Valine on TRPV3 channels is not available in the current scientific literature. This technical guide provides a comprehensive overview of TRPV3 channel modulation by structurally related lipid molecules and proposes a putative mechanism for this compound based on existing knowledge of N-acyl amides and other TRPV channel modulators.

Introduction to TRPV3 Channels

The Transient Receptor Potential Vanilloid 3 (TRPV3) channel is a non-selective cation channel predominantly expressed in skin keratinocytes, where it plays a crucial role in thermosensation, pain perception, hair growth, and skin barrier function.[1] Dysregulation of TRPV3 activity is associated with various skin disorders, including Olmsted syndrome, atopic dermatitis, and rosacea.[2][3] TRPV3 can be activated by a variety of stimuli, including innocuous heat (in the range of 31-39 °C), and various chemical agonists.[4] A unique characteristic of TRPV3 is its sensitization upon repeated stimulation, a feature not commonly observed in other TRP channels.

Established Mechanisms of TRPV3 Modulation

The activation and modulation of TRPV3 channels are complex processes involving conformational changes in the channel protein. Cryo-electron microscopy (cryo-EM) studies have revealed the structure of TRPV3 in its closed and open states, providing insights into its gating mechanisms. Agonists can bind to several allosteric sites, distinct from the ion permeation pore, to induce channel opening.

Modulation by Chemical Agonists

A variety of synthetic and natural compounds are known to modulate TRPV3 activity. The well-studied agonist 2-aminoethoxydiphenyl borate (2-APB) binds to multiple sites on the TRPV3 channel, including a site near the S1-S2 loop, which is thought to be crucial for channel opening. Natural compounds like carvacrol, eugenol, and thymol also activate TRPV3.

Modulation by Lipids and Related Molecules

Lipids and lipid-derived molecules are emerging as important modulators of TRPV channel function. For instance, phosphatidylinositol 4,5-bisphosphate (PIP2) is known to inhibit TRPV3. Endogenous N-acyl amides, such as anandamide and N-arachidonoyl dopamine (NADA), are known to activate other TRPV channels like TRPV1. These molecules share structural similarities with this compound, suggesting that this class of compounds may interact with TRPV channels.

Putative Mechanism of Action of this compound on TRPV3

Based on the known mechanisms of related N-acyl amides on other TRPV channels and the general principles of TRPV3 modulation, we can hypothesize a potential mechanism for this compound.

Hypothesis: this compound, an N-acyl amino acid, likely acts as a positive allosteric modulator or a direct agonist of the TRPV3 channel. Its amphipathic nature, with a hydrophobic oleoyl tail and a hydrophilic valine headgroup, suggests it could interact with the transmembrane domains of the channel or the lipid-protein interface.

Proposed Signaling Pathway

The proposed signaling pathway for this compound's action on TRPV3 involves its interaction with the channel, leading to a conformational change that favors the open state. This would result in an influx of cations, primarily Ca2+ and Na+, leading to membrane depolarization and downstream cellular responses.

Caption: Proposed signaling cascade of this compound acting on the TRPV3 channel.

Quantitative Data on Related TRPV Modulators

While no quantitative data exists for this compound on TRPV3, the following table summarizes data for related N-acyl amides on other TRPV channels to provide a comparative context.

| Compound | Channel | Assay Type | EC₅₀ / IC₅₀ (µM) | Reference |

| N-Arachidonoyl Dopamine | TRPV1 | Calcium Imaging | ~1 | |

| N-Oleoyl Dopamine | TRPV1 | Calcium Imaging | ~0.4 | |

| N-Arachidonoyl Taurine | TRPV4 | Calcium Imaging | 20 | |

| Citronellal | mTRPV3 | Patch-clamp | 5290 ± 170 | |

| Citronellal | hTRPV3 | Patch-clamp | 5780 ± 720 | |

| 2-APB | hTRPV3 | Fura-2AM Fluorescence | 93 ± 5 | |

| Tetrahydrocannabivarin (THCV) | hTRPV3 | Fura-2AM Fluorescence | 6.1 ± 0.5 |

Experimental Protocols for Studying TRPV3 Modulation

To investigate the putative mechanism of this compound on TRPV3, the following experimental protocols, adapted from studies on other TRPV3 modulators, would be essential.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through the TRPV3 channels in response to this compound.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293T) cells are transiently transfected with a plasmid encoding human TRPV3.

-

Recording Setup: Whole-cell patch-clamp recordings are performed at room temperature. The standard bath solution contains (in mM): 139 NaCl, 5 KCl, 10 HEPES, 10 glucose, 2 MgCl2, and 1.8 BaCl2, with pH adjusted to 7.4. The pipette solution contains (in mM): 120 CsMeSO3, 10 EGTA, 10 HEPES, 2 MgCl2, and 3.15 CaCl2.

-

Drug Application: this compound is dissolved in a suitable vehicle (e.g., DMSO) and applied to the cells at various concentrations.

-

Data Acquisition: Membrane currents are recorded in response to voltage steps, and the effect of this compound is quantified by measuring the change in current amplitude.

Caption: Workflow for whole-cell patch-clamp electrophysiology experiments.

Calcium Imaging

This method measures changes in intracellular calcium concentration as an indicator of TRPV3 channel activation.

Methodology:

-

Cell Preparation: HEK293T cells expressing TRPV3 are plated on glass coverslips and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Imaging: Cells are imaged using a fluorescence microscope.

-

Stimulation: A baseline fluorescence is recorded, after which this compound is added to the bath solution.

-

Data Analysis: The change in fluorescence intensity, corresponding to the change in intracellular calcium, is measured over time.

Conclusion and Future Directions

While direct evidence is currently lacking, the structural similarities between this compound and other known lipid modulators of TRPV channels provide a strong rationale for investigating its effects on TRPV3. The proposed mechanism, involving direct agonism or positive allosteric modulation, serves as a testable hypothesis for future research. The experimental protocols outlined in this guide provide a clear path forward for elucidating the precise molecular interactions between this compound and the TRPV3 channel. Such studies will not only enhance our understanding of TRPV3 pharmacology but could also pave the way for the development of novel therapeutics targeting this important ion channel for the treatment of various skin and sensory disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. Structure and gating mechanism of the transient receptor potential channel TRPV3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure and Gating Mechanism of the Transient Receptor Potential Channel TRPV3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRPV3 Ion Channel: From Gene to Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Role of N-Oleoyl Valine in Thermoregulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oleoyl Valine, an endogenous N-acyl amino acid, is emerging as a significant modulator of thermoregulation. This technical guide provides a comprehensive overview of its physiological role, focusing on its interaction with the Transient Receptor Potential Vanilloid 3 (TRPV3) channel and its potential impact on mitochondrial bioenergetics. This document synthesizes current scientific understanding, presents quantitative data from related studies, details relevant experimental methodologies, and visualizes key pathways to support further research and drug development in the field of metabolic and thermal homeostasis.

Introduction to this compound and Thermoregulation

N-acyl amino acids (NAAAs) are a class of lipid signaling molecules involved in diverse physiological processes.[1][2][3] this compound belongs to this family and has been identified as an endogenous antagonist of the TRPV3 channel, a key player in cutaneous thermosensation.[4] The regulation of body temperature, or thermoregulation, is a critical homeostatic process, and disruptions can be associated with various pathological conditions. This compound's role in this process is multifaceted, primarily involving the modulation of warmth sensation at the periphery and potentially influencing cellular energy metabolism.

The interest in this compound for therapeutic applications stems from its potential to modulate thermoregulatory pathways. Understanding its mechanism of action is crucial for the development of novel drugs targeting metabolic disorders, pain, and inflammatory conditions where thermoregulation is dysregulated.

Core Mechanisms of Action

The thermoregulatory effects of this compound are primarily attributed to two key mechanisms: antagonism of the TRPV3 channel and potential mitochondrial uncoupling.

TRPV3 Channel Antagonism

TRPV3 is a temperature-sensitive ion channel predominantly expressed in keratinocytes, the primary cells of the epidermis.[4] It is activated by warm temperatures (in the range of 32-39°C), leading to a sensation of warmth. As an antagonist, this compound binds to the TRPV3 receptor and inhibits its activation. This action is thought to dampen the cellular response to warm stimuli, thereby influencing the body's overall perception of the environmental temperature and subsequent thermoregulatory responses. Studies on TRPV3 knockout mice have shown an altered preference for cooler temperatures, highlighting the channel's role in warmth sensing.

Mitochondrial Uncoupling

N-acyl amino acids have been shown to induce mitochondrial uncoupling. This process disconnects substrate oxidation in the mitochondrial electron transport chain from ATP synthesis, leading to the dissipation of energy as heat. This is a fundamental mechanism of non-shivering thermogenesis, particularly in brown adipose tissue (BAT). While direct evidence for this compound is still emerging, related N-acyl amino acids have been demonstrated to activate Uncoupling Protein 1 (UCP1), the key protein responsible for thermogenesis in BAT, with a potency similar to that of conventional fatty acids.

Signaling Pathways

The signaling cascades initiated by this compound are central to its physiological effects. The primary pathway involves the modulation of TRPV3-mediated signaling in keratinocytes.

This compound - TRPV3 Signaling Pathway

The binding of this compound to the TRPV3 channel in keratinocytes initiates a cascade of intracellular events. By antagonizing the channel, this compound is hypothesized to reduce the influx of calcium ions (Ca2+) that would normally occur upon activation by warmth. This modulation of intracellular calcium levels can affect the release of various signaling molecules from keratinocytes, such as ATP and prostaglandins (e.g., PGE2), which in turn communicate with nearby sensory neurons to transmit temperature information to the central nervous system.

Mitochondrial Uncoupling and BAT Activation Pathway

In brown adipocytes, this compound may promote thermogenesis through mitochondrial uncoupling. This pathway is initiated by the activation of UCP1, which dissipates the proton gradient across the inner mitochondrial membrane, generating heat instead of ATP.

Quantitative Data

Direct quantitative data on the in vivo effects of this compound on thermoregulation are limited. The following tables summarize relevant data from studies on TRPV3 knockout mice and the mitochondrial uncoupling effects of a related N-acyl amino acid, which provide a basis for understanding the potential quantitative impact of this compound.

Table 1: Thermoregulatory Phenotype of TRPV3 Knockout Mice

| Parameter | Wild-Type Mice | TRPV3 Knockout Mice | Reference |

|---|---|---|---|

| Preferred Ambient Temperature | ~33°C | Tendency towards cooler temperatures |

| Response to Warmth (35-40°C) | Normal withdrawal latency | Increased withdrawal latency | |

Table 2: Mitochondrial Uncoupling Effect of N-Oleoyl-Leucine (a related NAAA)

| Parameter | Vehicle Control | N-Oleoyl-Leucine (10 µM) | Reference |

|---|---|---|---|

| Mitochondrial Respiration Rate (in isolated mitochondria) | Baseline | Significant Increase |

| UCP1-dependent Respiration (in BAT mitochondria) | Baseline | Significant Increase | |

Experimental Protocols

The following protocols are foundational for investigating the thermoregulatory effects of this compound.

In Vivo Measurement of Core Body Temperature in Rodents

Objective: To determine the effect of this compound administration on the core body temperature of mice or rats.

Materials:

-

This compound

-

Vehicle (e.g., saline with a solubilizing agent like Tween 80)

-

Rectal probe thermometer or implantable telemetry device

-

Animal restraining device (for rectal measurements)

-

Warming pads

Procedure:

-

Acclimatize animals to the experimental room and handling for at least one week.

-

House animals individually in cages with controlled ambient temperature.

-

Establish a baseline core body temperature by taking measurements at regular intervals for at least 24 hours prior to the experiment.

-

Prepare a stock solution of this compound in the chosen vehicle.

-

Administer this compound or vehicle to the animals via intraperitoneal (i.p.) or oral gavage.

-

Record core body temperature at regular intervals (e.g., every 15-30 minutes) for several hours post-administration.

-

Monitor animals for any signs of distress.

In Vitro Measurement of Mitochondrial Respiration

Objective: To assess the effect of this compound on mitochondrial uncoupling in isolated mitochondria or cultured cells.

Materials:

-

This compound

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

-

Isolated mitochondria from relevant tissues (e.g., brown adipose tissue, liver) or cultured adipocytes

-

Respiration medium (e.g., MiR05)

-

Substrates for mitochondrial respiration (e.g., pyruvate, malate, succinate)

-

ADP

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (a chemical uncoupler, as a positive control)

Procedure:

-

Isolate mitochondria from fresh tissue using differential centrifugation.

-

Calibrate the respirometer and add the respiration medium.

-

Add the isolated mitochondria or cultured cells to the chamber and allow for stabilization.

-

Measure the basal respiration rate (State 2).

-

Add substrates to initiate electron transport chain activity.

-

Add ADP to measure coupled respiration (State 3).

-

Add oligomycin to inhibit ATP synthase and measure uncoupled respiration (State 4o).

-

Titrate this compound into the chamber and record the change in oxygen consumption rate.

-

Add FCCP at the end to determine the maximum uncoupled respiration rate.

Conclusion and Future Directions

This compound presents a compelling profile as a modulator of thermoregulation. Its antagonism of the TRPV3 channel provides a clear mechanism for influencing peripheral warmth sensation, while its potential to induce mitochondrial uncoupling suggests a role in promoting thermogenesis. The available data, largely extrapolated from studies on related molecules and knockout models, strongly support the need for further investigation into the specific in vivo effects of this compound.

Future research should focus on:

-

In vivo studies: Quantifying the dose-dependent effects of this compound on core body temperature, metabolic rate, and energy expenditure in animal models.

-

Signaling pathway elucidation: Delineating the complete downstream signaling cascade following TRPV3 antagonism by this compound in keratinocytes and its communication with the nervous system.

-

BAT activation: Directly assessing the impact of this compound on UCP1 expression and the thermogenic capacity of brown adipose tissue.

-

Pharmacokinetics and safety: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and evaluating its safety for potential therapeutic use.

A deeper understanding of these aspects will be instrumental in harnessing the therapeutic potential of this compound for the treatment of metabolic and sensory disorders.

References

- 1. Acute Heat-Evoked Temperature Sensation Is Impaired but Not Abolished in Mice Lacking TRPV1 and TRPV3 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. TRPV3 and TRPV4 ion channels are not major contributors to mouse heat sensation | springermedizin.de [springermedizin.de]

- 4. TRPV3 in skin thermosensation and temperature responses - PMC [pmc.ncbi.nlm.nih.gov]

N-Oleoyl Valine: A Technical Guide to its Role in Mitochondrial Uncoupling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Oleoyl Valine is an endogenous N-acyl amino acid that has garnered significant interest for its role in regulating cellular energy metabolism. Emerging research indicates that this compound and related N-acyl amino acids can induce mitochondrial uncoupling, a process that dissipates the proton motive force as heat rather than ATP synthesis. This technical guide provides a comprehensive overview of the current understanding of this compound's function as a mitochondrial uncoupler, including its synthesis, mechanism of action, and the experimental methodologies used to characterize its effects. While specific quantitative data for this compound is limited, this guide consolidates available information and presents data from closely related N-acyl amino acids to provide a thorough understanding of this class of molecules.

Introduction to this compound

This compound is a lipid signaling molecule composed of oleic acid, a monounsaturated fatty acid, and the branched-chain amino acid valine, linked by an amide bond.[1][2] These N-acyl amino acids are endogenously produced and have been implicated in various physiological processes, including thermoregulation.[2] A key enzyme responsible for the synthesis of N-acyl amino acids is the secreted enzyme Peptidase M20 Domain Containing 1 (PM20D1), which can catalyze the condensation of fatty acids and amino acids.[3][4]

The Role of this compound in Mitochondrial Uncoupling

Mitochondrial uncoupling is the dissociation of fuel oxidation in the electron transport chain from ATP synthesis. This process leads to an increase in oxygen consumption without a proportional increase in ATP production, with the energy being dissipated as heat. While the most well-known mediator of uncoupling is Uncoupling Protein 1 (UCP1) in brown and beige adipose tissue, recent studies have highlighted the existence of UCP1-independent uncoupling mechanisms. N-acyl amino acids, including this compound, have emerged as key players in this UCP1-independent thermogenesis.

The proposed mechanism involves the direct interaction of N-acyl amino acids with mitochondrial inner membrane proteins, such as the Adenine Nucleotide Translocator (ANT), facilitating proton transport across the membrane and thus dissipating the proton gradient.

Quantitative Data on N-Acyl Amino Acid-Induced Mitochondrial Uncoupling

Table 1: Effect of N-Acyl Amino Acids on Proton Leak in Human White Adipocytes

| N-Acyl Amino Acid | Concentration (µM) | Proton Leak (% of Basal Respiration) |

| N-Oleoyl-Leucine | 10 | ~150% |

| 25 | ~250% | |

| 50 | ~350% | |

| N-Oleoyl-Phenylalanine | 10 | ~140% |

| 25 | ~220% | |

| 50 | ~300% |

Data adapted from studies on human white adipocytes, where proton leak was measured using high-resolution respirometry. The values represent the approximate increase in proton leak respiration relative to the basal respiration rate.

Table 2: Effect of N-Acyl Amino Acids on Maximal Respiration in Human White Adipocytes

| N-Acyl Amino Acid | Concentration (µM) | Maximal Respiration (% of Control) |

| N-Oleoyl-Leucine | 10 | ~90% |

| 25 | ~75% | |

| 50 | ~60% | |

| N-Oleoyl-Phenylalanine | 10 | ~95% |

| 25 | ~80% | |

| 50 | ~65% |

Data adapted from studies on human white adipocytes. Maximal respiration was determined after the addition of an uncoupler like FCCP. The values represent the percentage of maximal respiration compared to untreated control cells.

Experimental Protocols

Synthesis of N-Oleoyl-L-Valine

A common method for the synthesis of N-acyl amino acids is through a carbodiimide-mediated coupling reaction.

Materials:

-

L-Valine

-

Oleic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS) (optional, for pre-activation of oleic acid)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

-

Sodium bicarbonate solution

-

Hydrochloric acid solution

-

Silica gel for column chromatography

Procedure:

-

Activation of Oleic Acid (Optional but recommended): Dissolve oleic acid and NHS in anhydrous DCM. Add DCC or EDC and stir at room temperature for several hours to form the NHS-ester of oleic acid.

-

Preparation of L-Valine: Dissolve L-Valine in an aqueous solution of sodium bicarbonate to deprotonate the amino group.

-

Coupling Reaction: Slowly add the activated oleic acid solution (or a mixture of oleic acid and DCC/EDC) to the L-Valine solution. Let the reaction proceed overnight at room temperature with stirring.

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC was used). Acidify the aqueous layer with HCl to precipitate the this compound.

-

Purification: Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Isolation of Mitochondria

This protocol describes the isolation of mitochondria from cultured cells or tissues.

Materials:

-

Isolation Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4)

-

Homogenizer (Dounce or Potter-Elvehjem)

-

Centrifuge capable of reaching 12,000 x g at 4°C

-

Bradford or BCA protein assay reagents

Procedure:

-

Cell/Tissue Preparation: Harvest cultured cells or finely mince fresh tissue in ice-cold isolation buffer.

-

Homogenization: Homogenize the sample using a Dounce homogenizer with a loose pestle, followed by a tight pestle, on ice.

-

Differential Centrifugation:

-

Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

-

Washing: Resuspend the mitochondrial pellet in fresh isolation buffer and repeat the high-speed centrifugation step.

-

Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer.

-

Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a Bradford or BCA assay.

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

High-resolution respirometry (e.g., using a Seahorse XF Analyzer or an Oroboros O2k) is used to measure the effect of this compound on mitochondrial respiration.

Materials:

-

Isolated mitochondria

-

Respiration Buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, pH 7.2)

-

Substrates (e.g., pyruvate, malate, succinate)

-

ADP

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (a classical uncoupler)

-

Rotenone (Complex I inhibitor)

-

Antimycin A (Complex III inhibitor)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

Procedure:

-

Instrument Setup: Calibrate the respirometer according to the manufacturer's instructions.

-

Mitochondrial Seeding: Add a standardized amount of isolated mitochondria to each well of the microplate in respiration buffer containing substrates.

-

Basal Respiration (State 2): Measure the initial oxygen consumption rate in the presence of substrates but without ADP.

-

State 3 Respiration: Inject ADP to stimulate ATP synthesis and measure the increase in OCR.

-

State 4o Respiration (Proton Leak): Inject oligomycin to inhibit ATP synthase. The remaining OCR is attributed to proton leak.

-

Effect of this compound: In separate wells, inject different concentrations of this compound after establishing basal respiration to observe its effect on OCR.

-

Maximal Respiration: Inject FCCP to induce maximal uncoupling and determine the maximum capacity of the electron transport chain.

-

Non-Mitochondrial Respiration: Inject rotenone and antimycin A to inhibit the electron transport chain and measure the remaining non-mitochondrial oxygen consumption.

-

Data Analysis: Normalize OCR data to the amount of mitochondrial protein. Calculate parameters such as basal respiration, ATP-linked respiration, proton leak, maximal respiration, and respiratory control ratio (RCR = State 3 / State 4o).

Visualizations of Signaling Pathways and Workflows

Proposed Signaling Pathway for this compound-Induced Mitochondrial Uncoupling

Caption: Proposed pathway of this compound synthesis and its role in mitochondrial uncoupling.

Experimental Workflow for Assessing Mitochondrial Uncoupling by this compound

Caption: Experimental workflow for measuring the effect of this compound on mitochondrial respiration.

Conclusion and Future Directions

This compound is a member of a growing class of lipid molecules with the potential to modulate cellular energy expenditure through UCP1-independent mitochondrial uncoupling. While the precise molecular mechanisms and quantitative effects of this compound are still under active investigation, the available evidence strongly suggests its role as an endogenous uncoupler. Further research is needed to fully elucidate its specific interactions with mitochondrial proteins, its physiological regulation, and its therapeutic potential for metabolic diseases such as obesity and type 2 diabetes. The development of more specific analytical tools and experimental models will be crucial in advancing our understanding of this intriguing molecule and its role in metabolic health.

References

- 1. L-Valine synthesis - chemicalbook [chemicalbook.com]

- 2. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 3. Assessing Mitochondrial Bioenergetics in Isolated Mitochondria from Various Mouse Tissues Using Seahorse XF96 Analyzer | Springer Nature Experiments [experiments.springernature.com]

- 4. Valine improves mitochondrial function and protects against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

Structural Characterization of N-Oleoyl Valine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oleoyl Valine is an endogenous N-acyl amino acid, a class of lipid signaling molecules gaining increasing attention for their diverse physiological roles. Structurally, it consists of oleic acid, an omega-9 monounsaturated fatty acid, linked to the amino acid valine via an amide bond. This technical guide provides a comprehensive overview of the structural characterization of this compound, including its physicochemical properties and predicted spectroscopic data based on the analysis of its constituent moieties. Detailed experimental protocols for its synthesis and characterization using modern analytical techniques are presented. Furthermore, a generalized signaling pathway for N-acyl amino acids is illustrated, highlighting the known interaction of this compound with the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.

Physicochemical Properties

This compound is a lipophilic molecule due to the long hydrocarbon chain of oleic acid. Its structure incorporates a chiral center from the L-valine residue, making it a specific stereoisomer.

| Property | Value | Source |

| IUPAC Name | (2S)-3-methyl-2-[[(9Z)-octadec-9-enoyl]amino]butanoic acid | - |

| Molecular Formula | C23H43NO3 | - |

| Molecular Weight | 381.6 g/mol | - |

| CAS Number | 60374-41-6 | - |

| Appearance | Predicted to be a waxy or oily solid at room temperature | - |

| Solubility | Predicted to be soluble in organic solvents like ethanol, methanol, DMSO, and dichloromethane | - |

Synthesis of this compound

The synthesis of this compound can be achieved through the formation of an amide bond between oleic acid and L-valine. A common and effective method is the Schotten-Baumann reaction, which involves the acylation of the amino acid with an acyl chloride in the presence of a base.

Experimental Protocol: Schotten-Baumann Synthesis

Materials:

-

L-Valine

-

Oleoyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH2Cl2)

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolution of L-Valine: Dissolve L-valine in an aqueous solution of sodium hydroxide (e.g., 1 M NaOH) in a round-bottom flask, and cool the solution in an ice bath (0-5 °C).

-

Acylation: While vigorously stirring the cooled L-valine solution, slowly add a solution of oleoyl chloride in an immiscible organic solvent, such as dichloromethane, dropwise. Maintain the pH of the aqueous layer between 9 and 10 by the concurrent dropwise addition of an aqueous NaOH solution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, separate the organic layer. Acidify the aqueous layer to a pH of approximately 2 using dilute hydrochloric acid to precipitate the this compound.

-

Extraction: Extract the acidified aqueous layer with dichloromethane or another suitable organic solvent. Combine the organic extracts.

-

Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate, and then filter to remove the drying agent.

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent, to obtain the pure product.

-

Characterization: Confirm the structure and purity of the final product using NMR, MS, and FTIR spectroscopy.

Spectroscopic Characterization

The following sections detail the predicted spectroscopic data for this compound, derived from the known spectral features of its constituent parts: the oleoyl group and the valine moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of similar N-acyl amino acids and the individual spectra of oleic acid and valine.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.5 | d | 1H | Amide N-H |

| ~5.35 | m | 2H | Olefinic CH =CH |

| ~4.6 | dd | 1H | Valine α-CH |

| ~2.2 | m | 1H | Valine β-CH |

| ~2.2 | t | 2H | α-CH ₂ (to amide C=O) |

| ~2.0 | m | 4H | Allylic -CH ₂-CH=CH-CH ₂- |

| ~1.6 | m | 2H | β-CH ₂ (to amide C=O) |

| ~1.3 | br s | 20H | Oleoyl chain -(CH ₂)n- |

| ~0.9 | d | 6H | Valine γ-CH ₃ |

| ~0.88 | t | 3H | Oleoyl chain terminal -CH ₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | Carboxyl C =O (Valine) |

| ~173 | Amide C =O |

| ~130 | Olefinic C H=C H |

| ~58 | Valine α-C H |

| ~37 | α-C H₂ (to amide C=O) |

| ~32 | Valine β-C H |

| ~29-30 | Oleoyl chain -(C H₂)n- |

| ~27 | Allylic -C H₂-CH=CH-C H₂- |

| ~25 | β-C H₂ (to amide C=O) |

| ~22.7 | Oleoyl chain -C H₂-CH₃ |

| ~19, 18 | Valine γ-C H₃ |

| ~14 | Oleoyl chain terminal -C H₃ |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Set the relaxation delay to at least 1 second.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the ¹H NMR signals and assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the this compound structure. Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to confirm the assignments.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Ion | Description |

| 382.33 | [M+H]⁺ | Protonated molecular ion |

| 380.32 | [M-H]⁻ | Deprotonated molecular ion |

| 264.25 | [C₁₈H₃₂O]⁺ | Fragment corresponding to the oleoyl acylium ion |

| 118.08 | [C₅H₁₂NO₂]⁺ | Fragment corresponding to the protonated valine |

| 72.08 | [C₄H₁₀N]⁺ | Common fragment from valine (loss of COOH) |

Experimental Protocol: Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with or without the addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

-

Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

MS Acquisition (Full Scan): Acquire full scan mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 100-500) to identify the molecular ions ([M+H]⁺ and [M-H]⁻).

-

MS/MS Acquisition (Fragmentation): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. This will reveal characteristic fragment ions that can be used to confirm the structure.

-

Data Analysis: Analyze the resulting mass spectra to identify the molecular weight and the masses of the fragment ions. Compare the observed fragmentation pattern with the predicted pattern to confirm the identity of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound.

Table 4: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 | N-H stretch | Amide |

| ~3005 | =C-H stretch | Alkene |

| 2850-2960 | C-H stretch | Alkane |

| ~1720 | C=O stretch | Carboxylic acid |

| ~1640 | C=O stretch (Amide I) | Amide |

| ~1540 | N-H bend (Amide II) | Amide |

| ~1465 | C-H bend | Alkane |

| ~720 | -(CH₂)n- rock | Alkane |

Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the purified this compound sample directly onto the ATR crystal.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Acquisition: Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Analysis: The instrument's software will automatically subtract the background spectrum from the sample spectrum. Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups in this compound.

Biological Signaling Pathway

N-acyl amino acids are a class of signaling lipids with diverse biological functions. While the specific signaling pathways for many N-acyl amino acids are still under investigation, a general mechanism involves their interaction with cell surface receptors and ion channels. This compound has been identified as an antagonist of the TRPV3 channel, which is involved in thermosensation and skin physiology.

This diagram illustrates the antagonistic action of this compound on the TRPV3 channel. By binding to the channel, this compound inhibits the influx of calcium ions, thereby modulating downstream signaling pathways related to thermosensation.

Conclusion

The structural characterization of this compound is crucial for understanding its biological function and for its potential development as a therapeutic agent. This technical guide has provided a detailed overview of its physicochemical properties, a robust protocol for its synthesis, and a comprehensive set of predicted spectroscopic data for its unambiguous identification. The outlined experimental methodologies for NMR, MS, and FTIR provide a clear roadmap for researchers to confirm its structure. Furthermore, the visualization of its known interaction within a generalized signaling pathway offers a foundation for further investigation into its physiological roles. The information presented herein is intended to serve as a valuable resource for scientists and professionals in the fields of chemical biology and drug discovery.

Cellular Targets of N-Oleoyl Valine Beyond TRPV3: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleoyl Valine is an endogenous N-acyl amide recognized primarily for its role as an antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a key player in thermosensation and skin physiology. However, the broader N-acyl amide class of lipids is known to interact with a variety of cellular targets, suggesting that the pharmacological profile of this compound may extend beyond TRPV3. This technical guide provides a comprehensive overview of the known and potential cellular targets of this compound beyond TRPV3, summarizing the available data, proposing experimental approaches to further elucidate its activity, and outlining the potential signaling pathways involved.

Data Presentation: Quantitative Analysis of this compound Interactions

Quantitative data on the interaction of this compound with cellular targets other than TRPV3 is currently limited in the scientific literature. The following tables summarize the available information and highlight the need for further investigation.

| Target | Interaction Type | Species | Assay Type | Quantitative Data | Reference |

| TRPV3 | Antagonist | Not Specified | Not Specified | - | [1][2] |

Table 1: Known Interaction of this compound with TRPV3. This table serves as a baseline, confirming the established activity of this compound.

| Potential Target | Rationale for Consideration | Supporting Evidence for N-Acyl Amides |

| TRPV1, TRPV2, TRPV4 | Structural similarity to other N-acyl amides that are known to modulate these channels. | A study on a library of N-acyl amides demonstrated that various members of this class can activate or inhibit TRPV1, TRPV2, and TRPV4 channels.[1][3][4] |

| Peroxisome Proliferator-Activated Receptors (PPARs) | Other N-acyl amides, such as oleoylethanolamide (OEA), are known PPARα agonists. | N-aryl substituted valine derivatives have been shown to possess dual PPARγ/PPARα agonistic activity. |

| G-Protein Coupled Receptors (e.g., GPR55, GPR119) | GPR55 and GPR119 are receptors for other oleoyl-containing N-acyl amides like OEA. | OEA and palmitoylethanolamide (PEA) are known ligands for GPR119 and GPR55. |

| Microglia | N-acyl amides have been shown to modulate microglial activity. | A screen of an N-acyl amide library revealed compounds that induce calcium mobilization in BV-2 microglial cells. |

| Mitochondria | N-acyl amines as a class are known to promote mitochondrial uncoupling. | The role of N-acyl amides in mitochondrial function is an active area of research. |

Table 2: Potential Cellular Targets of this compound Beyond TRPV3. This table outlines plausible targets based on the activity of structurally related compounds. Direct quantitative data for this compound at these targets is a key area for future research.

Potential Off-Target Signaling Pathways

Transient Receptor Potential (TRP) Channels

Given that the broader family of N-acyl amides interacts with multiple TRP channels, it is plausible that this compound may modulate other members of the vanilloid subfamily, such as TRPV1 and TRPV4. Activation of these channels typically leads to an influx of cations, primarily Ca2+ and Na+, which can trigger a variety of downstream signaling cascades.

References

- 1. Frontiers | Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation [frontiersin.org]

- 2. N-Acylamides - Wikipedia [en.wikipedia.org]

- 3. Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of PM20D1 in the Regulation of Lipidated Amino Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptidase M20 domain-containing 1 (PM20D1) is a secreted enzyme that has emerged as a critical regulator of energy homeostasis through its modulation of a class of bioactive lipids known as N-acyl amino acids (NAAs). These lipidated amino acids function as endogenous uncouplers of mitochondrial respiration, providing a UCP1-independent mechanism for thermogenesis. This technical guide provides a comprehensive overview of the enzymatic function of PM20D1, its role in metabolic pathways, and detailed methodologies for its study. Quantitative data are summarized for comparative analysis, and key processes are visualized through signaling and workflow diagrams. This document is intended to serve as a valuable resource for researchers investigating metabolic diseases, including obesity and type 2 diabetes, and for professionals in drug development targeting metabolic pathways.

Introduction to PM20D1 and N-Acyl Amino Acids

PM20D1 is a member of the M20 peptidase family, uniquely characterized by its bidirectional enzymatic activity. It catalyzes both the synthesis of N-acyl amino acids from free fatty acids and amino acids, and their subsequent hydrolysis back to their constituent molecules.[1][2] This enzyme is notably enriched in brown and beige adipocytes, which are specialized for adaptive thermogenesis.[1][3] The products of PM20D1's synthetic activity, N-acyl amino acids, are a diverse class of signaling lipids.[4] Certain NAAs have been shown to directly interact with mitochondria to induce uncoupled respiration, a process that dissipates the proton gradient as heat, thereby increasing energy expenditure independently of Uncoupling Protein 1 (UCP1). This pathway has significant implications for systemic metabolism, as evidenced by studies in mouse models where modulation of PM20D1 levels affects glucose homeostasis and body weight.

Enzymatic Function and Substrate Specificity

PM20D1 exhibits dual synthase and hydrolase activities, with the balance between these two functions likely influenced by the local concentrations of substrates and products. In vitro studies have demonstrated that PM20D1 can utilize a range of fatty acids and amino acids to generate a variety of N-acyl amino acids.

Bidirectional Activity

The bidirectional nature of PM20D1 is a key feature of its regulatory role. The enzyme can condense a fatty acid and an amino acid to form an N-acyl amino acid, and it can also hydrolyze the amide bond to release the free fatty acid and amino acid. This dynamic equilibrium allows for tight control over the circulating and local concentrations of these signaling lipids.

Substrate Preference

Studies have shown that PM20D1 has a preference for certain substrates. For instance, when overexpressed in mice, there is a notable elevation in N-acyl Phenylalanine (Phe) with medium to long acyl chains (C14-C18) and N-oleoyl amino acids with large, hydrophobic head groups like Phe and Leucine/Isoleucine. The intracellular enzyme Fatty Acid Amide Hydrolase (FAAH) also metabolizes NAAs, but with a more restricted substrate scope compared to PM20D1, showing a preference for N-acyl glycines and serines.

Data Presentation: Quantitative Analysis of PM20D1 Activity and Effects

The following tables summarize key quantitative data from studies on PM20D1, providing a basis for comparison and further research.

| Parameter | Value | Species | Experimental Context | Reference |

| PM20D1 Protein Size | ~60 kDa | Mouse | Recombinant purified protein | |

| Basal Plasma Concentration of N-acyl amino acids | 1–100 nM | Mouse | AAV-GFP injected mice | |

| Conversion Rate (Synthase Activity) | 1.2 ± 0.1% | Mouse | In vitro assay with oleate and Phe | |

| Conversion Rate (Hydrolase Activity) | 94.0 ± 0.8% | Mouse | In vitro assay with C18:1-Phe | |

| Reduction in Body Weight Gain | 9%-10% | Mouse | Obese mice on a high-fat diet treated with PM20D1 for 40 days | |

| Reduction in Lean Mass | 30% | Mouse | Obese mice on a high-fat diet treated with PM20D1 | |

| C18:1-Phe Hydrolase Activity (WT Liver) | 67 ± 3% conversion | Mouse | In vitro assay with liver lysate | |

| C18:1-Phe Hydrolase Activity (PM20D1-KO Liver) | 14 ± 4% conversion | Mouse | In vitro assay with liver lysate | |

| C20:4-Gly Hydrolysis Activity (WT Plasma) | 44 ± 4% conversion | Mouse | In vitro assay with plasma | |

| C20:4-Gly Hydrolysis Activity (PM20D1-KO Plasma) | Abolished | Mouse | In vitro assay with plasma |

Table 1: Summary of Quantitative Data on PM20D1 Activity and In Vivo Effects.

| Substrate | Relative Activity | Enzyme | Experimental Context | Reference |

| N-oleoyl-phenylalanine (C18:1-Phe) | High | PM20D1 | In vitro synthase/hydrolase assays | |

| N-oleoyl-leucine/isoleucine (C18:1-Leu/Ile) | High | PM20D1 | In vitro synthase/hydrolase assays | |

| N-arachidonoyl-glycine (C20:4-Gly) | Robust Hydrolysis | FAAH | In vitro hydrolysis assay with transfected cell lysates | |

| N-arachidonoyl-serine (C20:4-Ser) | Robust Hydrolysis | FAAH | In vitro hydrolysis assay with transfected cell lysates | |

| N-arachidonoyl-phenylalanine (C20:4-Phe) | No significant hydrolysis | FAAH | In vitro hydrolysis assay with transfected cell lysates | |

| Arachidonic acid + Glycine | Condensation | FAAH | In vitro synthase assay with transfected cell lysates | |

| Arachidonic acid + Serine | Condensation | FAAH | In vitro synthase assay with transfected cell lysates | |

| Arachidonic acid + Phenylalanine | No condensation | FAAH | In vitro synthase assay with transfected cell lysates |

Table 2: Substrate Specificity of PM20D1 and FAAH for N-acyl Amino Acids.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on PM20D1. The following sections outline key experimental protocols.

PM20D1 Enzyme Activity Assay (In Vitro)

This protocol is adapted from methodologies described in Long et al., 2016.

Objective: To measure the synthase and hydrolase activity of purified PM20D1.

Materials:

-

Purified recombinant mouse or human PM20D1-flag

-

Free fatty acids (e.g., oleate)

-

Amino acids (e.g., phenylalanine)

-

N-acyl amino acid substrates (e.g., C18:1-Phe)

-

Phosphate-buffered saline (PBS)

-

Acetonitrile

-

Methanol

-

Internal standard (e.g., D3,15N-serine or C15-Phe)

-

LC-MS system

Procedure:

Synthase Activity:

-

Prepare a reaction mixture in PBS containing the amino acid (100 µM) and varying concentrations of the free fatty acid (e.g., 0.03–1.5 mM).

-

Add purified PM20D1-flag to the reaction mixture. For negative controls, use a reaction mixture without PM20D1 or with heat-denatured PM20D1.

-

Incubate the reactions at 37°C for 1.5 hours.

-

Stop the reaction by adding 4 volumes of 1:1 acetonitrile/methanol containing the internal standard.

-

Vortex thoroughly for 30 seconds and sonicate for 1 minute.

-

Centrifuge to pellet precipitated protein and collect the supernatant.

-

Analyze the supernatant by LC-MS to quantify the generated N-acyl amino acid.

Hydrolase Activity:

-

Prepare a reaction mixture in PBS containing the N-acyl amino acid substrate (100 µM).

-

Add purified PM20D1-flag to the reaction mixture. Use appropriate negative controls as described above.

-

Incubate the reactions at 37°C for 1.5 hours.

-